

The Pharmacological Profile of 2-Bromolysergic Acid Diethylamide (BOL-148): A Technical Guide

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Compound of Interest

Compound Name: 2-Bromolysergic Acid

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Abstract

2-Bromolysergic acid diethylamide (2-Br-LSD), also known as BOL-148, is a semi-synthetic ergoline derivative and a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Initially synthesized by Albert Hofmann, it has garnered renewed interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders. This document provides a comprehensive overview of the pharmacological profile of 2-Br-LSD, detailing its receptor binding and functional activity, in vivo effects, and the experimental methodologies used for its characterization. Its unique profile as a biased partial agonist at the serotonin 5-HT_{2A} receptor and an antagonist at the 5-HT_{2B} receptor distinguishes it from classic psychedelics, offering a promising avenue for the development of novel therapeutics with an improved safety profile.

Introduction

2-Bromolysergic acid diethylamide (BOL-148) is a derivative of LSD characterized by the substitution of a bromine atom at the 2-position of the indole ring.^{[1][2]} This structural modification dramatically alters its pharmacological properties, rendering it non-hallucinogenic in humans at typical doses.^[3] While historically used as a tool for studying serotonin antagonism, recent research has unveiled its potential as a therapeutic agent for various neurological and psychiatric conditions, including cluster headaches and depression.^{[1][3]}

This guide provides an in-depth technical overview of the pharmacological characteristics of 2-Br-LSD, intended for researchers and professionals in the field of drug development.

Receptor Binding and Functional Activity

The primary mechanism of action of 2-Br-LSD involves its interaction with serotonin receptors, particularly the 5-HT_{2A} subtype. Unlike LSD, which is a potent agonist at this receptor, 2-Br-LSD exhibits a more complex profile as a biased partial agonist.^[3] This biased agonism is crucial to its non-hallucinogenic nature and therapeutic potential.

Receptor Binding Affinity

2-Br-LSD demonstrates high affinity for several serotonin receptors. The following table summarizes the reported binding affinities (K_i) of 2-Br-LSD for various human serotonin receptors.

Receptor	K_i (nM)
5-HT _{2A}	0.48
5-HT _{2B}	8.56
5-HT _{2C}	7.14
5-HT ₆	17.1
5-HT ₇	30.0

Data compiled from publicly available research.

Functional Activity

Functionally, 2-Br-LSD acts as a partial agonist at the 5-HT_{2A} receptor, with a reported maximal efficacy (E_{max}) of 60% compared to LSD's 92%.^[3] This reduced efficacy is believed to be a key factor in its lack of psychedelic effects.^[3]

Crucially, 2-Br-LSD is an antagonist at the 5-HT_{2B} receptor.^[3] This is a significant advantage from a drug safety perspective, as agonism at the 5-HT_{2B} receptor has been associated with cardiac valvulopathy.^[4]

Furthermore, 2-Br-LSD displays biased agonism at the 5-HT_{2A} receptor, preferentially activating the Gq signaling pathway over the β -arrestin pathway.^[5] It shows weak recruitment of β -arrestin2, which may contribute to a reduced potential for receptor desensitization and tolerance.^[3]

The following table summarizes the known functional activity of 2-Br-LSD.

Receptor	Activity	E _{max}	Notes
5-HT _{2A}	Biased Partial Agonist (Gq pathway)	~60% (relative to LSD)	Weak β -arrestin2 recruitment. ^[3]
5-HT _{2B}	Antagonist	-	Avoids potential for cardiac valvulopathy. ^{[3][4]}

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated a range of therapeutically relevant effects of 2-Br-LSD.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity in humans, mediated by 5-HT_{2A} receptor activation.^[6] Unlike LSD and other classic psychedelics, 2-Br-LSD does not induce the head-twitch response in mice.^[3] Moreover, it has been shown to block the HTR induced by the potent 5-HT_{2A} agonist DOI.^[3] This further supports its classification as a non-hallucinogenic compound.

Antidepressant-like Effects

In rodent models of depression, such as the forced swim test, 2-Br-LSD has demonstrated antidepressant-like effects. This suggests its potential as a novel therapeutic for mood disorders.

Neuroplasticity

2-Br-LSD has been shown to promote neuronal structural plasticity, including neuritogenesis and spinogenesis, in a manner dependent on 5-HT_{2A} receptor activation.^[7] These "psychoplastogenic" effects are similar to those observed with classic psychedelics and are thought to underlie their therapeutic benefits.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of 2-Br-LSD.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of 2-Br-LSD for various receptors.

General Protocol:

- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the receptor of interest. This typically involves homogenization of the tissue or cells in a buffer, followed by centrifugation to isolate the membrane fraction.
- **Incubation:** The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor of interest) and varying concentrations of the unlabeled test compound (2-Br-LSD).
- **Separation:** The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat that traps the membranes.
- **Quantification:** The amount of radioactivity trapped on the filter is measured using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). The K_i is then calculated from the IC_{50} using the Cheng-Prusoff equation.^[8]

Functional Assays (e.g., Calcium Flux Assay for Gq activation)

Objective: To determine the functional activity (e.g., EC50, Emax) of 2-Br-LSD at Gq-coupled receptors like 5-HT2A.

General Protocol:

- **Cell Culture:** Cells expressing the receptor of interest are cultured and plated in a multi-well plate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye.
- **Compound Addition:** Varying concentrations of the test compound (2-Br-LSD) are added to the wells.
- **Signal Detection:** The fluorescence intensity is measured over time using a plate reader. Agonist-induced activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
- **Data Analysis:** The data is used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) can be determined.

β-Arrestin Recruitment Assays

Objective: To measure the recruitment of β-arrestin to the receptor upon agonist stimulation.

General Protocol (e.g., using a BRET-based assay):

- **Cell Line:** A cell line is used that co-expresses the receptor of interest fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).
- **Compound Addition:** Varying concentrations of the test compound (2-Br-LSD) are added to the cells.
- **BRET Measurement:** Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.

- **Data Analysis:** Dose-response curves are generated to determine the EC50 and Emax for β -arrestin recruitment.

Head-Twitch Response (HTR) Assay

Objective: To assess the hallucinogenic potential of 2-Br-LSD in rodents.

General Protocol:

- **Animal Model:** Typically, male C57BL/6J mice are used.[\[9\]](#)
- **Drug Administration:** Mice are administered with various doses of the test compound (2-Br-LSD) or a vehicle control, usually via intraperitoneal (i.p.) injection.
- **Observation:** The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[\[10\]](#)
- **Data Analysis:** The number of head twitches is compared between the different treatment groups.

Forced Swim Test (FST)

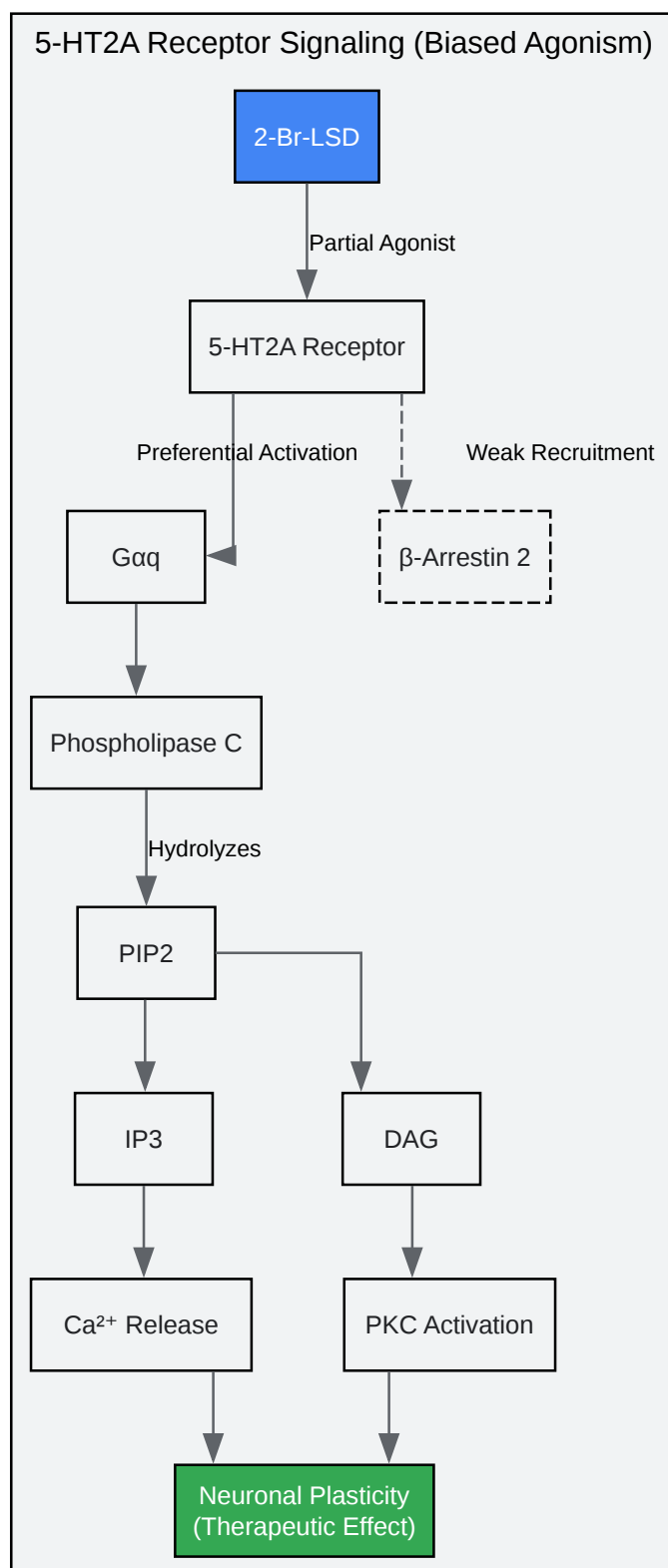
Objective: To evaluate the antidepressant-like effects of 2-Br-LSD in rodents.

General Protocol:

- **Animal Model:** Mice or rats are used.[\[11\]](#)[\[12\]](#)
- **Procedure:** The animal is placed in a cylinder filled with water from which it cannot escape. [\[13\]](#)[\[14\]](#) The duration of immobility (when the animal ceases struggling and remains floating) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[\[12\]](#)[\[15\]](#)
- **Drug Administration:** The test compound (2-Br-LSD) or a vehicle control is administered prior to the test.
- **Data Analysis:** A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[\[15\]](#)

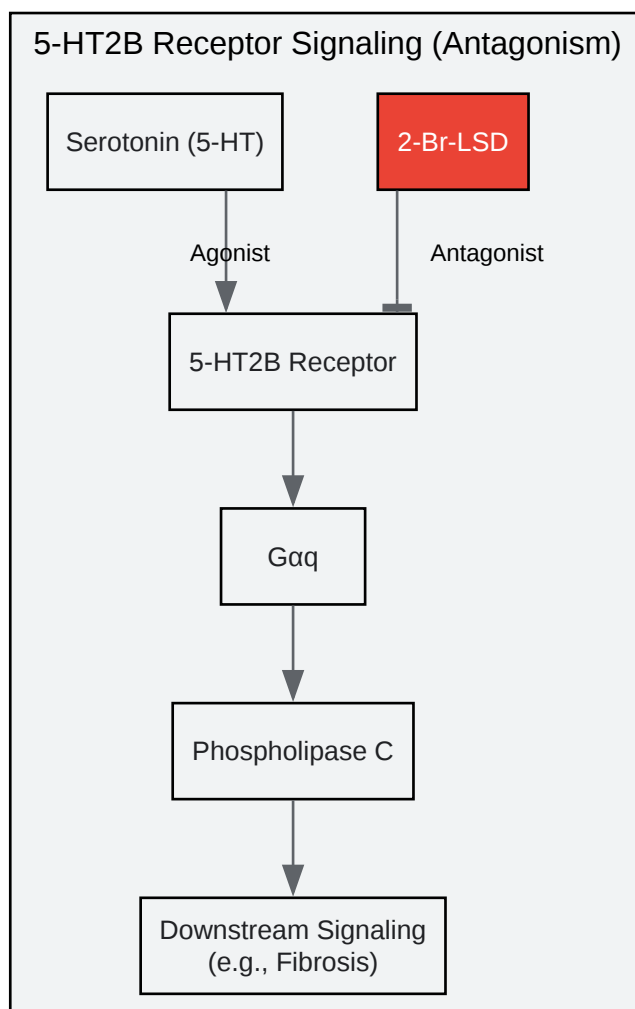
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacology of 2-Br-LSD.



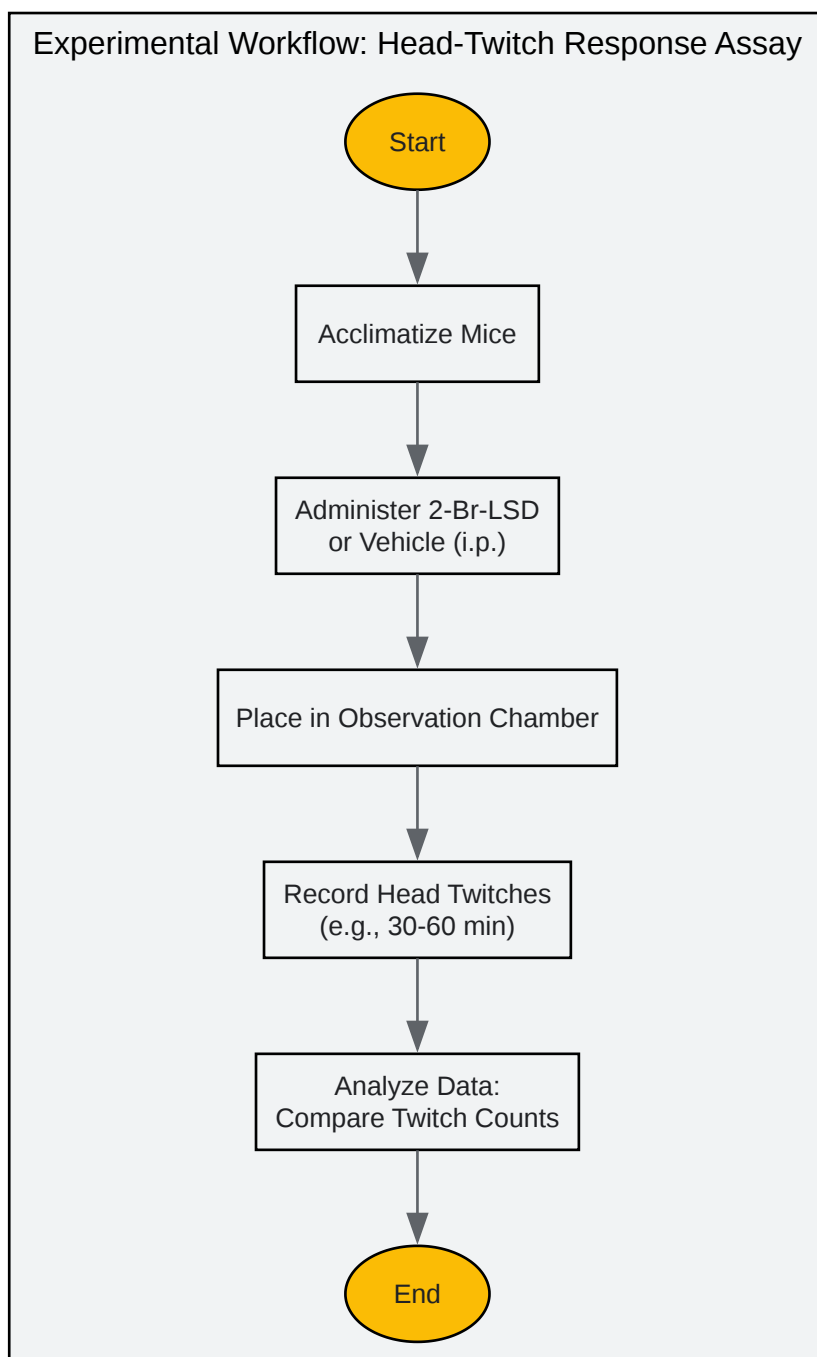
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Figure 1: 5-HT_{2A} Receptor Biased Agonism of 2-Br-LSD.



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Figure 2: 5-HT_{2B} Receptor Antagonism by 2-Br-LSD.



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Figure 3: Experimental Workflow for the Head-Twitch Response Assay.

Conclusion

2-Bromolysergic acid diethylamide (BOL-148) presents a unique and compelling pharmacological profile. Its characterization as a non-hallucinogenic, biased partial agonist of the 5-HT_{2A} receptor, coupled with its antagonist activity at the 5-HT_{2B} receptor, positions it as a promising lead compound for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders. The absence of hallucinogenic potential and a favorable safety profile make it an attractive alternative to classic psychedelics. Further research, particularly clinical trials in humans, is warranted to fully elucidate its therapeutic efficacy and safety. This technical guide provides a foundational understanding of the pharmacology of 2-Br-LSD to aid in these future research and development endeavors.

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